

The Role of CYP2J2 in Drug Metabolism: An In-depth Technical Guide

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Compound of Interest

Compound Name: LKY-047

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Introduction

Cytochrome P450 2J2 (CYP2J2) is a crucial enzyme in the metabolism of both endogenous and exogenous compounds. Predominantly expressed in extrahepatic tissues, particularly the heart and cardiovascular system, CYP2J2 plays a significant role in the biotransformation of a structurally diverse range of drugs.[1][2][3] Its unique tissue distribution and substrate specificity make it a critical consideration in drug development, especially concerning cardiovascular safety and the metabolism of drugs within specific tissues.[4] This guide provides a comprehensive technical overview of the role of CYP2J2 in drug metabolism, including its substrates, inhibitors, and the experimental methodologies used to study its function.

Data Presentation: Quantitative Insights into CYP2J2-Drug Interactions

Understanding the kinetics of CYP2J2-mediated drug metabolism is paramount for predicting potential drug-drug interactions and assessing the clinical relevance of this metabolic pathway. The following tables summarize key quantitative data for known CYP2J2 substrates and inhibitors.

Table 1: Kinetic Parameters of Selected CYP2J2 Substrates

Substrate	Metabolic Reaction	Km (μM)	Vmax (pmol/min/pmo I CYP2J2)	Source
Terfenadine	Hydroxylation	1.5 - 1.55	6.0 - 29.4	[5]
Astemizole	O-demethylation	5.22	-	[5]
Arachidonic Acid	Epoxidation	-	65	[3]
Amiodarone	4-hydroxylation	-	-	[6]
Ebastine	Hydroxylation	-	-	[7]
Albendazole	-	-	-	[7]
Rivaroxaban	Hydroxylation	-	-	[7]
Vorapaxar	-	-	-	[7]
STS-135	Hydroxylation	11.24	17.24	[8]

Table 2: Inhibition Constants of Selected CYP2J2 Inhibitors

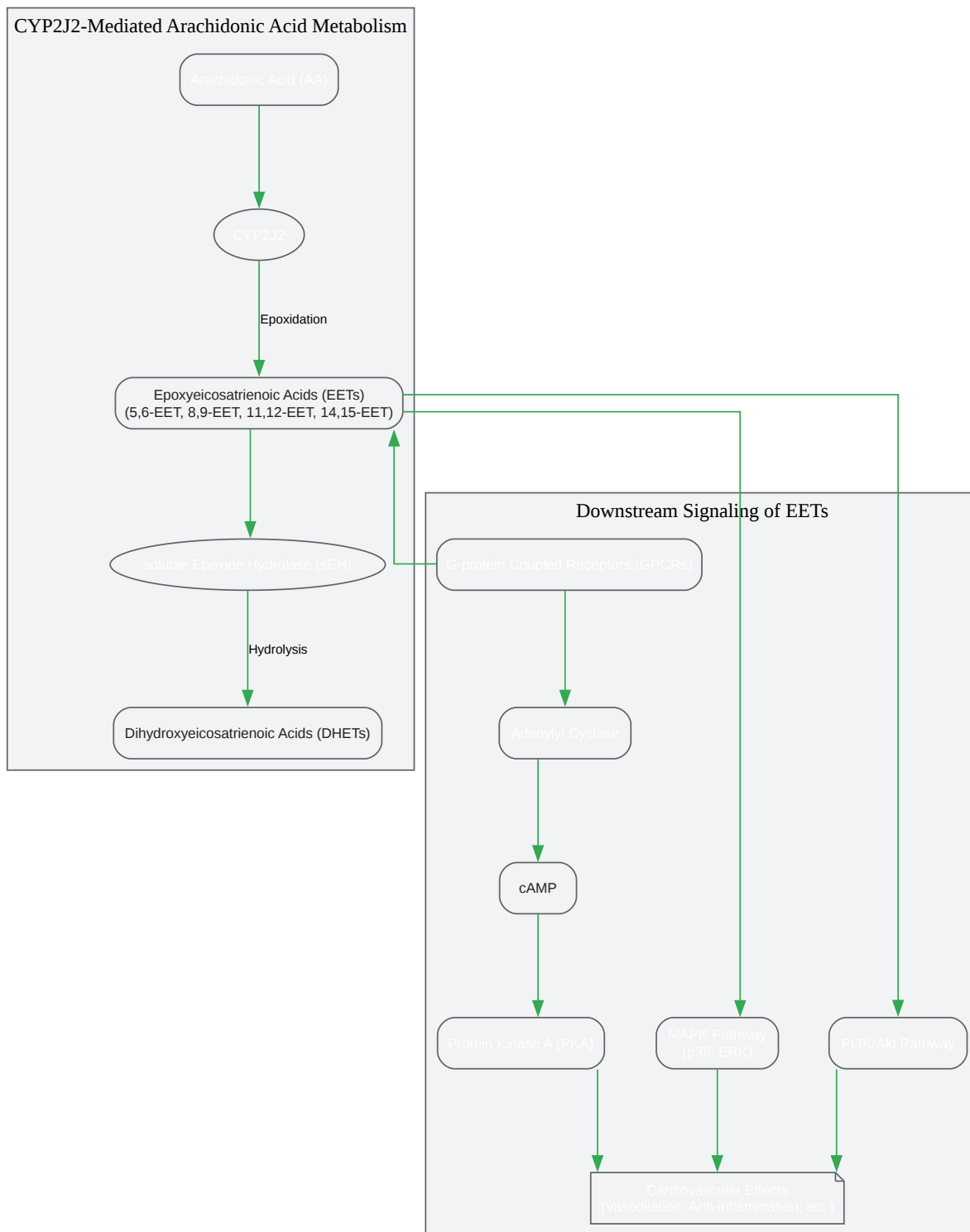
Inhibitor	Probe Substrate	Inhibition Type	Ki (μM)	IC50 (μM)	Source
Danazol	Astemizole O-demethylation	Competitive	0.02	0.019	[6]
Danazol	Terfenadine hydroxylation	-	-	0.077	[6]
Terfenadine	Luciferin-2J2/4F12 metabolism	Competitive	-	0.3	[9]
Doxorubicin	Arachidonic Acid metabolism	-	3.11	5.48	[7]
Apatinib	Astemizole O-demethylation	Competitive	0.0093	-	[10]
Motesanib	Astemizole O-demethylation	Competitive	0.0154	-	[10]
Vatalanib	Astemizole O-demethylation	Competitive	0.065	-	[10]
Piperine	BnXPI fluorescence	-	-	0.44	[11]
LKY-047	Astemizole O-demethylation	Competitive	0.96	>50 (other CYPs)	[12]

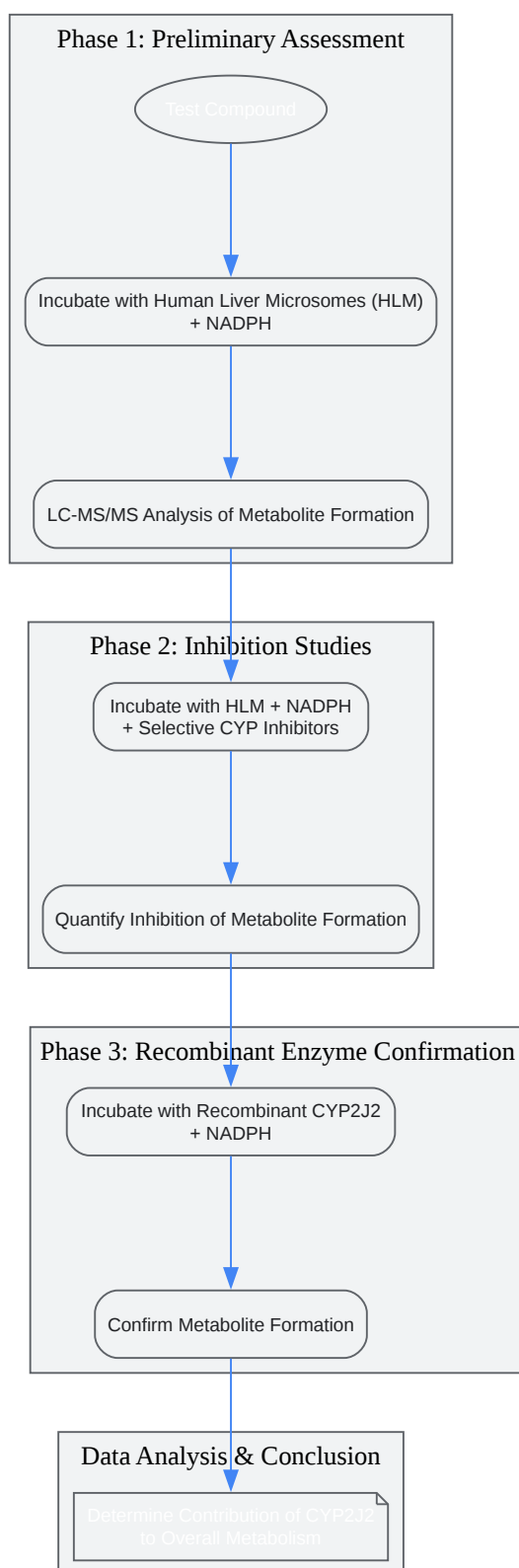
LKY-047	Terfenadine hydroxylation	Competitive	2.61	>50 (other CYPs)	[12]
LKY-047	Ebastine hydroxylation	Uncompetitive	3.61	>50 (other CYPs)	[12]

Signaling Pathways and Metabolic Workflows

Arachidonic Acid Metabolism and Downstream Signaling

CYP2J2 is a primary enzyme responsible for the metabolism of arachidonic acid (AA) to epoxyeicosatrienoic acids (EETs).[\[13\]](#)[\[14\]](#) These EETs are potent signaling molecules involved in various physiological processes, particularly in the cardiovascular system, including vasodilation and anti-inflammatory responses.[\[1\]](#)[\[4\]](#)





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